N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide with antibacterial properties.
Sulfathiazole: Another sulfonamide used for its antimicrobial activity.
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide: A compound with similar structural features and biological activities.
Uniqueness
N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
5462-39-5 |
---|---|
Molecular Formula |
C13H19N3O3S |
Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O3S/c1-10(2)8-9-14-16-20(18,19)13-6-4-12(5-7-13)15-11(3)17/h4-7,9-10,16H,8H2,1-3H3,(H,15,17)/b14-9- |
InChI Key |
CUEJSJCPGPOKHN-ZROIWOOFSA-N |
Isomeric SMILES |
CC(C)C/C=N\NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CC(C)CC=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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